3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). The compound has also been found to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus type-1 (HSV-1).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been found to exhibit low toxicity and high solubility in water. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar biological activities.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the main directions is the further investigation of the compound's potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease should also be explored.
Scientific Research Applications
3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-4-5-14-10(2)19-16-15(11(3)20-21(16)17(14)22)12-6-8-13(18)9-7-12/h6-9,20H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTRAOZLLQTXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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